molecular formula C17H18ClN3OS B2788621 4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-47-3

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No. B2788621
CAS RN: 866014-47-3
M. Wt: 347.86
InChI Key: MUZGBVLOJJYHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C16H17ClN2O . Its molecular weight is 288.77g/mol. It is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Anti-tubercular Agents

This compound could be used in the design and synthesis of anti-tubercular agents. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Anti-mycobacterial Activity

The compound could be used in the development of anti-mycobacterial drugs. It has been shown that certain analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against Mycobacterium tuberculosis .

Inhibitors of SARS-CoV 3CL Protease

The compound could be used in the development of noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .

Antibacterial Activities

The compound could be used in the development of antibacterial drugs. It has been shown to have antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Synthesis of Biologically Active Derivatives

The compound could be used in the synthesis of new potential biologically active derivatives, in which the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

Structure and Property Studies

The compound could be used in structure and property studies. The structures of most of the synthesized compounds were studied by X-ray diffraction .

properties

IUPAC Name

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c1-17(2,3)12-8-6-11(7-9-12)15(22)21-16(23)20-13-5-4-10-19-14(13)18/h4-10H,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZGBVLOJJYHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

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